molecular formula C31H32N2 B12703902 1H-Indole, 1,1'-(2-(phenylmethylene)octylidene)bis- CAS No. 72939-46-9

1H-Indole, 1,1'-(2-(phenylmethylene)octylidene)bis-

Cat. No.: B12703902
CAS No.: 72939-46-9
M. Wt: 432.6 g/mol
InChI Key: MFGIUZNVZIXAJZ-ZZIIXHQDSA-N
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Description

1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two indole units connected by a phenylmethylene and octylidene bridge. The compound’s molecular formula is C31H32N2, and it has a molecular weight of 432.61 g/mol .

Preparation Methods

The synthesis of 1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- typically involves the reaction of indole derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- undergoes various chemical reactions, including:

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- can be compared with other similar compounds, such as:

The uniqueness of 1H-Indole, 1,1’-(2-(phenylmethylene)octylidene)bis- lies in its specific structural arrangement, which can influence its reactivity and applications.

Properties

CAS No.

72939-46-9

Molecular Formula

C31H32N2

Molecular Weight

432.6 g/mol

IUPAC Name

1-[(2E)-2-benzylidene-1-indol-1-yloctyl]indole

InChI

InChI=1S/C31H32N2/c1-2-3-4-8-17-28(24-25-13-6-5-7-14-25)31(32-22-20-26-15-9-11-18-29(26)32)33-23-21-27-16-10-12-19-30(27)33/h5-7,9-16,18-24,31H,2-4,8,17H2,1H3/b28-24+

InChI Key

MFGIUZNVZIXAJZ-ZZIIXHQDSA-N

Isomeric SMILES

CCCCCC/C(=C\C1=CC=CC=C1)/C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54

Canonical SMILES

CCCCCCC(=CC1=CC=CC=C1)C(N2C=CC3=CC=CC=C32)N4C=CC5=CC=CC=C54

Origin of Product

United States

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